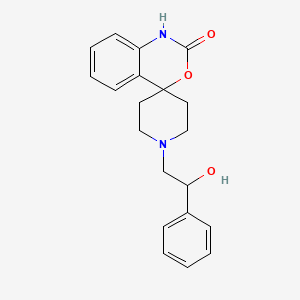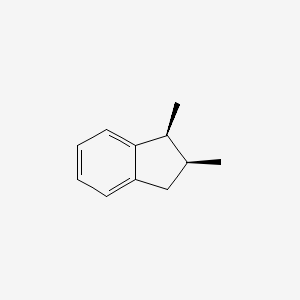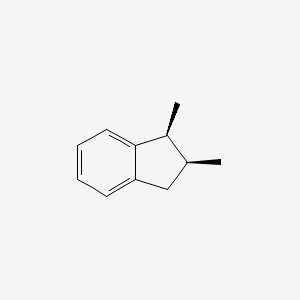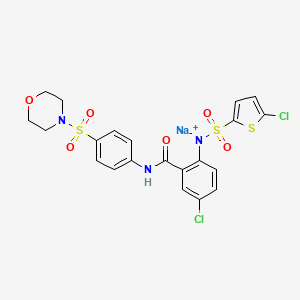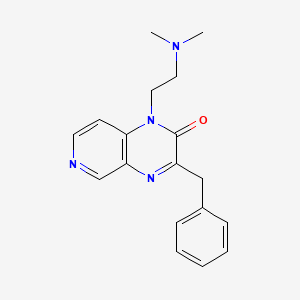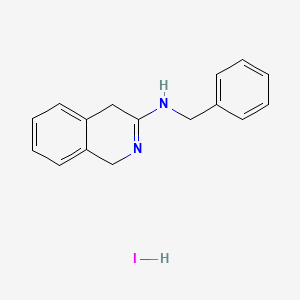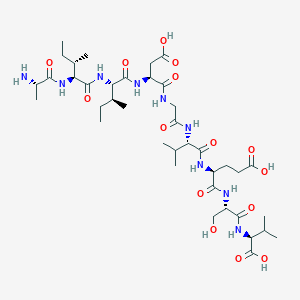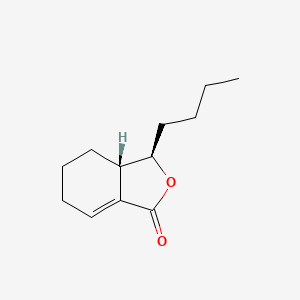
Sydowic acid, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sydowic acid, (+)-, is a secondary metabolite isolated from the endophytic fungus Aspergillus sydowii. This compound is known for its unique structure and potential biological activities. It forms colorless needles and has a molecular formula of C15H20O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sydowic acid, (+)-, can be synthesized through various organic synthesis methods. One common approach involves the oxidation of specific precursors using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of sydowic acid, (+)-, often involves fermentation processes using Aspergillus sydowii. The fungus is cultured in a suitable medium, and the compound is extracted from the culture filtrates. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Sydowic acid, (+)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sydonic acid and hydroxysydonic acid.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: Sydowic acid, (+)-, can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include sydonic acid, hydroxysydonic acid, and various sydowic acid derivatives .
Scientific Research Applications
Sydowic acid, (+)-, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of natural products and as a biochemical tool in research.
Mechanism of Action
The mechanism of action of sydowic acid, (+)-, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory and microbial pathways .
Comparison with Similar Compounds
Sydowic acid, (+)-, can be compared with other similar compounds such as sydonic acid, sydowinin A, and sydowinin B. These compounds share structural similarities but differ in their biological activities and chemical properties. For example:
Sydonic acid: Another metabolite from Aspergillus sydowii with distinct biological activities.
Sydowinin A and B: These compounds have different functional groups and exhibit unique biological effects.
Conclusion
Sydowic acid, (+)-, is a fascinating compound with diverse applications in scientific research. Its unique structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
120442-16-2 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-hydroxy-4-[(2R)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m1/s1 |
InChI Key |
PPKSRWBBMMEDGG-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
Canonical SMILES |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




